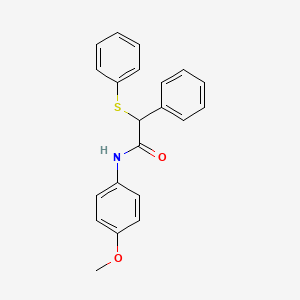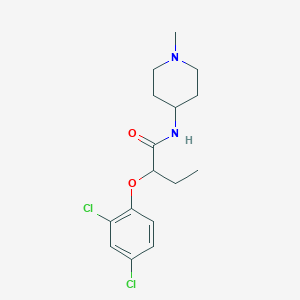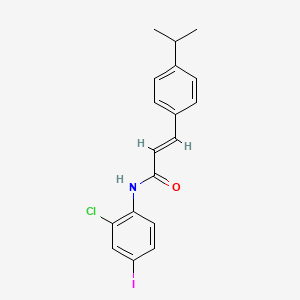![molecular formula C18H16ClNO3 B4940531 3-[2-(4-chlorophenyl)-2-oxoethyl]-5-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4940531.png)
3-[2-(4-chlorophenyl)-2-oxoethyl]-5-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(4-chlorophenyl)-2-oxoethyl]-5-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one, also known as Ro 31-8220, is a synthetic compound that belongs to the indolocarbazole family. It is a potent and selective inhibitor of protein kinase C (PKC), which is an enzyme involved in various cellular processes such as signal transduction, gene expression, and cell proliferation. Ro 31-8220 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disorders, and neurological disorders.
Wirkmechanismus
3-[2-(4-chlorophenyl)-2-oxoethyl]-5-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one 31-8220 inhibits PKC activity by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of its downstream targets. PKC plays a crucial role in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis. By inhibiting PKC activity, 3-[2-(4-chlorophenyl)-2-oxoethyl]-5-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one 31-8220 can modulate these processes and potentially lead to therapeutic benefits.
Biochemical and Physiological Effects:
3-[2-(4-chlorophenyl)-2-oxoethyl]-5-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one 31-8220 has been shown to have various biochemical and physiological effects, depending on the cell type and the PKC isoform targeted. Studies have shown that 3-[2-(4-chlorophenyl)-2-oxoethyl]-5-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one 31-8220 can induce cell cycle arrest and apoptosis in cancer cells, inhibit platelet aggregation and thrombus formation, and reduce myocardial ischemia-reperfusion injury. 3-[2-(4-chlorophenyl)-2-oxoethyl]-5-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one 31-8220 has also been shown to modulate neurotransmitter release and synaptic plasticity in the brain, suggesting its potential use in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
3-[2-(4-chlorophenyl)-2-oxoethyl]-5-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one 31-8220 has several advantages as a research tool, including its high potency and selectivity for PKC inhibition, its ability to inhibit multiple PKC isoforms, and its availability as a commercially available compound. However, 3-[2-(4-chlorophenyl)-2-oxoethyl]-5-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one 31-8220 also has some limitations, including its potential off-target effects, its low solubility in aqueous solutions, and its potential toxicity at high concentrations.
Zukünftige Richtungen
3-[2-(4-chlorophenyl)-2-oxoethyl]-5-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one 31-8220 has shown promising results in preclinical studies for various diseases, including cancer, cardiovascular disorders, and neurological disorders. Further research is needed to determine its potential therapeutic applications in humans. Some future directions for 3-[2-(4-chlorophenyl)-2-oxoethyl]-5-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one 31-8220 research include:
1. Developing more potent and selective PKC inhibitors based on 3-[2-(4-chlorophenyl)-2-oxoethyl]-5-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one 31-8220 structure for improved therapeutic efficacy and reduced toxicity.
2. Investigating the role of PKC isoforms in various diseases and identifying the specific isoforms that are involved in disease pathogenesis.
3. Studying the potential use of 3-[2-(4-chlorophenyl)-2-oxoethyl]-5-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one 31-8220 as a combination therapy with other drugs for improved efficacy and reduced toxicity.
4. Exploring the potential use of 3-[2-(4-chlorophenyl)-2-oxoethyl]-5-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one 31-8220 as a research tool in the study of other signaling pathways and cellular processes beyond PKC.
Synthesemethoden
3-[2-(4-chlorophenyl)-2-oxoethyl]-5-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one 31-8220 can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate to yield 4-chloro-2-oxo-2-phenylethyl acetate. The intermediate is then reacted with indole-2,3-dione in the presence of a base to give 3-[2-(4-chlorophenyl)-2-oxoethyl]-5-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one 31-8220. The purity and yield of the compound can be improved by various purification techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
3-[2-(4-chlorophenyl)-2-oxoethyl]-5-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one 31-8220 has been widely used as a research tool in various scientific fields, particularly in the study of PKC signaling pathways. It has been shown to inhibit the activity of various isoforms of PKC, including PKCα, PKCβ, PKCγ, PKCδ, PKCε, and PKCζ. 3-[2-(4-chlorophenyl)-2-oxoethyl]-5-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one 31-8220 has been used to investigate the role of PKC in various cellular processes, such as cell cycle regulation, apoptosis, and differentiation.
Eigenschaften
IUPAC Name |
3-[2-(4-chlorophenyl)-2-oxoethyl]-5-ethyl-3-hydroxy-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c1-2-11-3-8-15-14(9-11)18(23,17(22)20-15)10-16(21)12-4-6-13(19)7-5-12/h3-9,23H,2,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFKZGSXMZEVAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4940449.png)
![N~1~-(2,5-dimethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4940456.png)

![6-methyl-4-[4-(4-morpholinylsulfonyl)benzyl]-3(2H)-pyridazinone](/img/structure/B4940477.png)
![3-(4-chlorobenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4940484.png)

![N-[2-(dimethylamino)ethyl]tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide hydrochloride](/img/structure/B4940502.png)


![4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B4940523.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxamide](/img/structure/B4940539.png)
![2-(3,5-dibromo-2-methoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4940550.png)

![1-(1-ethyl-1H-pyrazol-4-yl)-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)methanamine](/img/structure/B4940562.png)